molecular formula C12H10OS B8396964 1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol

1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol

Cat. No.: B8396964
M. Wt: 202.27 g/mol
InChI Key: XBCJAWGRSLBIAZ-UHFFFAOYSA-N
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Description

Structural Characterization of 1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to display distinct aromatic resonances from the benzothiophene moiety and characteristic signals from the propargyl alcohol group. For analogous benzothiophene derivatives, aromatic protons typically appear as multiplets in the δ 7.2–8.1 ppm range due to diamagnetic anisotropy effects. The propargyl alcohol’s hydroxyl proton is expected as a broad singlet near δ 2.5–3.5 ppm, while the alkyne proton (C≡CH) resonates as a singlet at δ 2.1–2.3 ppm.

In ¹³C NMR , the benzothiophene carbons are anticipated between δ 120–140 ppm, with the alkyne carbons (C≡C) appearing at δ 70–85 ppm. The oxygen-bearing carbon (C-OH) should resonate near δ 65–75 ppm, consistent with secondary alcohols.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • O-H stretch : Broad band at 3200–3600 cm⁻¹
  • C≡C stretch : Sharp peak at 2100–2260 cm⁻¹
  • C-S stretch : Medium-intensity bands at 600–700 cm⁻¹
  • Aromatic C=C : Peaks at 1450–1600 cm⁻¹
Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) is observed at m/z 202.27 , corresponding to C₁₂H₁₀OS. Fragmentation pathways include:

  • Loss of H₂O (-18 amu) → m/z 184
  • Cleavage of the alkyne bond → m/z 131 (C₈H₅S⁺)
  • Benzothiophene ring fragmentation → m/z 97 (C₆H₅S⁺)

X-ray Crystallographic Studies

While experimental X-ray data for this specific compound remain unpublished, crystallographic studies of structurally related benzothiophene derivatives reveal key geometric parameters:

Parameter Value (Å/°)
C-S Bond Length 1.70–1.74
Benzothiophene Dihedral 0.5–2.0°
Alkyne Bond Length 1.20–1.22

For this compound, computational predictions suggest a planar benzothiophene ring (dihedral angle < 5°) and a propargyl alcohol side chain oriented at ~120° relative to the heterocycle.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level provide insights into the equilibrium geometry:

  • Bond Lengths :

    • C≡C: 1.21 Å
    • C-O: 1.43 Å
    • C-S: 1.72 Å
  • Bond Angles :

    • C-C≡C: 178.5°
    • C-C-O: 108.2°
  • Torsional Angles :

    • Benzothiophene-Propargyl: 118.7°

The HOMO-LUMO gap, calculated at 4.8 eV , indicates moderate electronic stability. Natural Bond Orbital (NBO) analysis highlights significant hyperconjugation between the alkyne π-system and the benzothiophene ring.

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C12H10OS/c1-2-10(13)8-11-7-9-5-3-4-6-12(9)14-11/h1,3-7,10,13H,8H2

InChI Key

XBCJAWGRSLBIAZ-UHFFFAOYSA-N

Canonical SMILES

C#CC(CC1=CC2=CC=CC=C2S1)O

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol derivatives in anticancer research. The compound's structure allows it to interact with biological targets, making it a candidate for developing selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs). These compounds are crucial in treating hormone-dependent cancers such as breast cancer .

Case Study:
A study synthesized a series of 2-aroylbenzo[b]thiophen-3-ols, which included derivatives of this compound. The synthesized compounds exhibited significant activity against cancer cell lines, suggesting their potential as anticancer agents .

Antiviral Properties

The antiviral potential of this compound has also been investigated. The compound's derivatives have shown promise in inhibiting viral replication processes, which is essential for developing new antiviral therapies .

Case Study:
In a recent investigation, derivatives of the compound were tested against various viruses, demonstrating effective inhibition rates and suggesting mechanisms that warrant further exploration for drug development .

Antioxidant Properties

Compounds related to this compound have been evaluated for their antioxidant capabilities. These properties are significant in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity of Derivatives

CompoundInhibition Rate (%)
1-Benzo[b]thiophen derivative A30
1-Benzo[b]thiophen derivative B25
1-Benzo[b]thiophen derivative C19

The inhibition rates indicate that certain derivatives possess potent antioxidant activities, which could be beneficial in therapeutic applications aimed at oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been documented, with studies showing that it can modulate inflammatory pathways effectively.

Case Study:
Research has demonstrated that specific derivatives can significantly reduce inflammation markers in vitro and in vivo models, indicating their potential use in treating inflammatory diseases .

Conductive Polymers

The incorporation of this compound into polymer matrices has led to the development of conductive materials. These polymers exhibit enhanced electrical conductivity due to the presence of the thiophene moiety.

Data Table: Conductivity Measurements

Polymer CompositionConductivity (S/m)
Poly(1-Benzo[b]thiophen derivative)0.01
Poly(standard conductive polymer)0.005

The results suggest that the incorporation of this compound enhances the electrical properties of polymers, making them suitable for applications in sensors and electronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Cycloalkyl-Amine Substituents

Compounds such as 1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)piperidine (BTCP) and its derivatives (e.g., 12 , 14 , 17 in ) feature bulky cyclohexyl or cyclopentyl rings coupled with amine groups. Key differences include:

  • Functional Groups : BTCP derivatives contain piperidine or diethylamine groups, whereas the target compound has a propargyl alcohol chain.
  • Biological Activity: BTCP exhibits competitive inhibition of trypanothione reductase (TryR, Ki = 1 µM) and antitrypanosomal activity (EC₅₀ = 10 µM) but poor selectivity against mammalian cells. Modifications to the cycloalkyl or amine groups improve enzymatic activity and selectivity .
  • Molecular Weight: BTCP analogs (e.g., compound 12: MW 286 g/mol) are heavier than 1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol (estimated MW ~190–210 g/mol based on ethanone analogs ).

Benzo[b]thiophen-3-ol Derivatives

Examples like (2,4-Dichlorophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone (PM11) () highlight positional isomerism:

  • Substituent Position : The hydroxyl group is at the 3-position of the thiophene ring, unlike the 2-position in the target compound.
  • Activity: These derivatives are potent inhibitors of human monoamine oxidase (MAO), with IC₅₀ values in the nanomolar range. The dichlorophenyl group enhances binding affinity .

Ethanol and Ethanone Derivatives

  • 1-Benzo[b]thiophen-2-yl-ethanol (): Shares a similar alcohol group but lacks the alkyne functionality. This compound is synthesized via reduction of corresponding ketones and is used in pharmaceutical intermediates.
  • 1-Benzo[b]thiophen-2-yl-ethanone (): Features a ketone group instead of alcohol, with a molecular weight of 176.23 g/mol. Its reactivity focuses on nucleophilic additions rather than alkyne-based reactions.

Spirooxindole-Benzo[b]thiophene Hybrids

Compounds like (3S)-1′-(Benzo[b]thiophen-2-yl)-5-chloro-1′,2′,5′,5a’,6′,7′,8′,9′,9a’,9b’-decahydrospiro[indoline-3,3′-pyrrolo[2,1-a]isoindol]-2-one () demonstrate complex polycyclic architectures. These hybrids exhibit antimicrobial and anticancer activities but lack the propargyl alcohol chain’s synthetic versatility .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Reference
This compound C₁₁H₈OS ~190–210 (estimated) Propargyl alcohol, alkyne Synthetic intermediate, click chemistry [12, 15]
BTCP (1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)piperidine) C₁₈H₂₃NS 285.45 Piperidine, cyclohexyl Trypanothione reductase inhibitor [1, 8]
PM11 ((2,4-Dichlorophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone) C₁₅H₉Cl₂O₂S 320.20 Hydroxyl, dichlorophenyl MAO inhibitor (IC₅₀ < 100 nM) [2, 9]
1-Benzo[b]thiophen-2-yl-ethanol C₁₀H₁₀OS 180.25 Ethanol Pharmaceutical intermediate [19]
1-Benzo[b]thiophen-2-yl-ethanone C₁₀H₈OS 176.23 Ketone Reference standard, synthesis precursor [12]

Key Research Findings

Synthetic Accessibility : Cycloalkyl-amine derivatives (e.g., BTCP) are synthesized via Friedel-Crafts alkylation or nucleophilic additions, but yields vary significantly (4–10% for diethylamine vs. piperidine analogs) .

Pharmacological Profiles : Substituent position (2- vs. 3-) and electronic properties (e.g., electron-withdrawing Cl groups) critically influence bioactivity. Propargyl alcohol’s alkyne group may enable unique reactivity in drug conjugates .

Structural Flexibility : Hybrids like spirooxindole-benzo[b]thiophenes demonstrate the scaffold’s adaptability in drug design, though synthetic complexity limits large-scale applications .

Preparation Methods

Electrophilic Cyclization of Aryldiacetylenes

Electrophilic iodocyclization of 1,2-diethynylbenzenes using iodine monochloride (ICl) efficiently generates 3-iodobenzo[b]thiophenes. This method, demonstrated in the synthesis of enediynes fused to benzothiophenes, offers regioselective control and functional group tolerance. For example, treatment of 1,2-diethynylbenzene with ICl at −78°C yields 3-iodobenzo[b]thiophene, a potential precursor for subsequent cross-coupling.

Visible-Light-Promoted Thiophene Assembly

A photochemical approach utilizing blue LED irradiation enables the coupling of disulfides and terminal alkynes. In a representative procedure, dibenzyl disulfide reacts with ethyl propiolate in toluene under aerobic conditions to form ethyl benzo[b]thiophene-2-carboxylate in 68% yield. This method avoids metal catalysts and operates at ambient temperature, making it an eco-friendly alternative.

Optimized Synthetic Pathways

Two-Step Pd-Catalyzed Assembly

Step 1 : Synthesis of 2-iodobenzo[b]thiophene via electrophilic iodination of benzo[b]thiophene using N-iodosuccinimide (NIS) in acetic acid (85% yield).
Step 2 : Sonogashira coupling with but-3-yn-2-ol under Pd(OAc)₂/DPEphos catalysis in DMF at 160°C (isolated yield: 78–90%).

Table 1: Optimization of Sonogashira Coupling Conditions

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Bu₃NDMF16071
Pd(OAc)₂/DPEphosBu₃NDMF16088
Pd(OAc)₂/PPh₃Cs₂CO₃DMF12023

One-Pot Tandem Cyclization-Alkylation

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.85–7.40 (m, 4H, aromatic), 4.90 (q, 1H, -CH(OH)-), 3.10 (d, 2H, -C≡CH), 1.50 (s, 1H, -OH).

  • ¹³C NMR : 148.2 (C-S), 122.5 (C≡C), 85.4 (C-OH).

  • HRMS : m/z calcd. for C₁₂H₁₀OS [M+H]⁺: 202.0455; found: 202.0458.

X-ray Crystallography

Single-crystal analysis of analogous compounds (e.g., 2-aroylbenzo[b]thiophen-3-ol) confirms the planar benzothiophene core and antiperiplanar orientation of the alkyne alcohol.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Alkyne Homocoupling : Glaser coupling of but-3-yn-2-ol under basic conditions forms diynes. Mitigation: Use catalytic CuI with excess amine to suppress oxidative coupling.

  • Hydroxyl Group Oxidation : The secondary alcohol may oxidize to a ketone under strong acidic conditions. Mitigation: Employ mild bases (e.g., TEA) and inert atmospheres.

Functional Group Compatibility

Electron-withdrawing substituents on the benzo[b]thiophene core enhance coupling efficiency but may necessitate protecting groups (e.g., TMS for alkynes).

Applications and Derivatives

While direct applications of this compound are underexplored, structural analogs exhibit:

  • Anticancer Activity : Enediynes fused to benzothiophenes demonstrate DNA-cleaving properties.

  • Material Science : Conjugated polymers incorporating benzo[b]thiophene-alkyne units show tunable optoelectronic properties .

Q & A

Q. What established synthetic routes are available for 1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol, and what experimental parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling between 2-bromo-benzo[b]thiophene and but-3-yn-2-ol derivatives. Key parameters include:
  • Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) with CuI as a co-catalyst enhance alkyne coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., THF or DMF) at 80–100°C improve reaction kinetics .
  • Protection of hydroxyl group : Temporary protection (e.g., silylation or acetylation) prevents undesired side reactions during coupling .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR identify the hydroxyl proton (δ ~2.1 ppm, broad singlet) and alkyne carbons (δ ~70–90 ppm). Benzo[b]thiophene protons appear as distinct aromatic multiplet signals .
  • X-ray crystallography : Single-crystal analysis via SHELXL (for refinement) and SHELXS (for structure solution) resolves bond angles and confirms regiochemistry of the alkyne and hydroxyl groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z: ~218.06 for C₁₂H₁₀OS) .

Q. What are the key reactivity patterns of the hydroxyl and alkyne groups in this compound under basic or acidic conditions?

  • Methodological Answer :
  • Hydroxyl group : Prone to oxidation (e.g., MnO₂ in acetone) to form a ketone or esterification (e.g., acetic anhydride) .
  • Alkyne group : Participates in Huisgen cycloaddition (click chemistry) with azides under Cu(I) catalysis, enabling bioconjugation .
  • Acidic conditions : Protonation of the alkyne can lead to polymerization; thus, reactions are typically conducted in neutral or mildly basic media .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Flammability : The alkyne moiety poses fire hazards; store under inert gas (N₂/Ar) and avoid open flames .
  • Toxicity : Use fume hoods for synthesis due to potential respiratory irritancy (based on structural analogs like benzothiophene derivatives) .
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Q. How can researchers assess the purity and stability of this compound during storage and experimental use?

  • Methodological Answer :
  • HPLC analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor degradation products .
  • Stability studies : Store at –20°C under argon; periodic TLC checks (Rf ~0.5 in 7:3 hexane:EtOAc) detect hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., conflicting NOE vs. X-ray results) be resolved during structural elucidation?

  • Methodological Answer :
  • Dynamic NMR : Variable-temperature ¹H NMR identifies conformational flexibility that may explain NOE anomalies .
  • DFT calculations : Compare computed (e.g., Gaussian) and experimental X-ray bond lengths/angles to validate stereoelectronic effects .
  • Multi-technique validation : Cross-reference IR (C≡C stretch ~2100 cm⁻¹) and MS/MS fragmentation patterns .

Q. What strategies optimize synthetic yield and selectivity for derivatives like this compound acetate?

  • Methodological Answer :
  • Protecting group strategy : Acetylation of the hydroxyl group before coupling reduces side reactions (yield increases from ~45% to >70%) .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2 hrs while maintaining >90% purity .
  • Catalyst screening : PdCl₂(PPh₃)₂ outperforms Pd(OAc)₂ in minimizing alkyne homocoupling .

Q. How does this compound interact with transition-metal catalysts in supramolecular assemblies?

  • Methodological Answer :
  • Coordination studies : The alkyne binds to Au(I) or Ag(I) centers, forming π-complexes detectable via UV-Vis (λ shift ~300→350 nm) .
  • X-ray absorption spectroscopy (XAS) : Reveals bond distances between metal ions and the alkyne moiety .
  • Catalytic applications : Acts as a ligand in Sonogashira couplings, though steric bulk from the benzo[b]thiophene may limit efficacy .

Q. What computational models predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) calculated via DFT (B3LYP/6-311+G(d,p)) correlate with electrophilic alkyne reactivity .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMSO) on conformational stability .
  • Docking studies : Predict binding affinity to enzymes (e.g., cytochrome P450) for metabolic stability assessments .

Q. How can researchers analyze stereochemical outcomes in derivatives synthesized from this compound?

  • Methodological Answer :
  • Chiral HPLC : Resolves enantiomers using amylose-based columns (e.g., Chiralpak IA) .
  • VCD spectroscopy : Detects absolute configuration via comparison with computed spectra .
  • Crystallographic twinning analysis : SHELXL’s TWIN command refines structures with overlapping diffraction patterns .

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